3,3 inverted exclamation marka-Bisdemethylpinoresinol
3,3 inverted exclamation marka-Bisdemethylpinoresinol
(+)-sesamin dicatechol is a furofuran that is (+)-sesamin in which both of the methylene acetals groups have been hydrolysed to afford the corresponding bis-catechol. Found as a product of (+)-sesamin in rat liver homogenate and also produced from sesamin by an enzyme (SesA) found in Sinomonas species. no. 22 growing on sesamin. It has a role as a plant metabolite. It is a lignan, a furofuran and a member of catechols. It is functionally related to a (+)-sesamin monocatechol and a (+)-sesamin.
(+)-Sesamin dicatechol is a natural product found in Morinda citrifolia with data available.
(+)-Sesamin dicatechol is a natural product found in Morinda citrifolia with data available.
Brand Name:
Vulcanchem
CAS No.:
340167-81-9
VCID:
VC0031619
InChI:
InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1
SMILES:
C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O
Molecular Formula:
C18H18O6
Molecular Weight:
330.3 g/mol
3,3 inverted exclamation marka-Bisdemethylpinoresinol
CAS No.: 340167-81-9
Cat. No.: VC0031619
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-sesamin dicatechol is a furofuran that is (+)-sesamin in which both of the methylene acetals groups have been hydrolysed to afford the corresponding bis-catechol. Found as a product of (+)-sesamin in rat liver homogenate and also produced from sesamin by an enzyme (SesA) found in Sinomonas species. no. 22 growing on sesamin. It has a role as a plant metabolite. It is a lignan, a furofuran and a member of catechols. It is functionally related to a (+)-sesamin monocatechol and a (+)-sesamin. (+)-Sesamin dicatechol is a natural product found in Morinda citrifolia with data available. |
|---|---|
| CAS No. | 340167-81-9 |
| Molecular Formula | C18H18O6 |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1 |
| Standard InChI Key | OQSOTSIYXPYTRE-YDOWWZDFSA-N |
| Isomeric SMILES | C1[C@H]2[C@H](CO[C@@H]2C3=CC(=C(C=C3)O)O)[C@H](O1)C4=CC(=C(C=C4)O)O |
| SMILES | C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
| Canonical SMILES | C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator